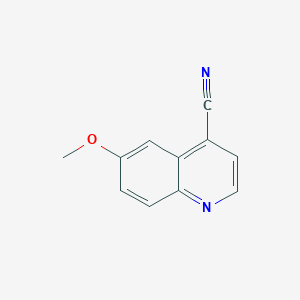

6-Methoxyquinoline-4-carbonitrile

Description

Significance of the Quinoline (B57606) Scaffold in Advanced Organic Chemistry Research

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in organic and medicinal chemistry. nih.govresearchgate.netfrontiersin.org This structural motif is not only prevalent in numerous natural products but also serves as a fundamental building block for the design and synthesis of novel therapeutic agents. researchgate.netnih.gov The versatility of the quinoline ring system allows for functionalization at various positions, enabling the modulation of its chemical and biological properties. nih.govfrontiersin.org This adaptability has led to its incorporation into a wide array of commercially available drugs. frontiersin.org The ability of the quinoline nucleus to undergo both electrophilic and nucleophilic substitution reactions further enhances its utility as a versatile scaffold in the development of new chemical entities. frontiersin.orgijresm.com

Overview of the 6-Methoxyquinoline-4-carbonitrile Core Structure in Synthetic Methodologies

The this compound molecule, with the chemical formula C₁₁H₈N₂O, possesses a distinct core structure that is instrumental in various synthetic pathways. lookchem.com The strategic placement of the methoxy (B1213986) group at the 6-position and a nitrile group at the 4-position of the quinoline ring imparts specific reactivity and properties to the molecule.

The synthesis of related quinoline structures often involves multi-step reaction sequences. For instance, the Doebner reaction, a one-pot synthesis, can be employed to create 6-methoxy-2-arylquinoline-4-carboxylic acids by reacting substituted benzaldehydes, pyruvic acid, and p-anisidine (B42471). nih.gov Another common approach involves the cyclization of intermediates. For example, 6-substituted-4-hydroxy quinolines can be formed through the cyclization of derivatives prepared from the condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) with triethyl orthoformate, followed by reaction with substituted anilines. nih.gov These hydroxyquinolines can then be converted to the corresponding 4-chloro derivatives, which serve as key intermediates for further functionalization, including the introduction of a carbonitrile group. nih.gov

Research Trajectories for Methoxy- and Nitrile-Substituted Quinoline Derivatives

Research into methoxy- and nitrile-substituted quinoline derivatives is an active and evolving field. The presence and position of the methoxy group have been shown to significantly influence the biological activity of quinoline compounds. nih.govrsc.org For example, studies have indicated that a methoxy group at the 6-position can enhance the antibacterial properties of certain quinoline-carbonitrile derivatives. nih.gov

The nitrile group, a versatile functional group, can be a precursor for various other chemical transformations, further expanding the chemical space of quinoline derivatives. Research has explored the synthesis of various substituted quinolines, including those with nitrile functionalities, for a range of potential applications. The investigation of 4-substituted quinolines has highlighted their potential as both antitumor and antileishmanial agents. nih.govnih.gov

Furthermore, the development of synthetic methods, such as visible-light-promoted radical cyclization, continues to provide new routes to functionalized quinoline and related heterocyclic systems. acs.org These advancements are crucial for the efficient construction of complex molecules and the exploration of their structure-activity relationships.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₈N₂O |

| Molecular Weight | 184.197 g/mol |

| XLogP3 | 2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 184.063662883 |

| Heavy Atom Count | 14 |

| Complexity | 245 |

| This data is compiled from publicly available chemical databases. lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

6-methoxyquinoline-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-14-9-2-3-11-10(6-9)8(7-12)4-5-13-11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZUVHWTAXHZHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300869 | |

| Record name | 6-Methoxy-4-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6443-89-6 | |

| Record name | 6-Methoxy-4-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6443-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-4-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 6 Methoxyquinoline 4 Carbonitrile

Functional Group Interconversions at the Nitrile Moiety

The cyano group of 6-Methoxyquinoline-4-carbonitrile is a versatile functional handle that can be transformed into a variety of other functionalities, including carboxamides, amines, and aldehydes.

The hydrolysis of the nitrile group in this compound provides a direct route to the corresponding carboxamide, 6-Methoxyquinoline-4-carboxamide. This transformation can be achieved under both acidic and basic conditions, where the nitrile is converted to the amide. lumenlearning.comchemistrysteps.com The reaction proceeds through the nucleophilic attack of water on the electrophilic carbon of the nitrile. lumenlearning.com While the reaction with water alone is typically slow, it can be significantly accelerated by heating with a dilute acid or an alkali solution. stackexchange.comlibretexts.org Under acidic conditions, the reaction yields the carboxylic acid and an ammonium (B1175870) salt, whereas alkaline hydrolysis produces a carboxylate salt and ammonia. libretexts.org To isolate the amide, controlled hydrolysis conditions are necessary. stackexchange.com

Table 1: Hydrolysis of this compound

| Reactant | Product | Reagents and Conditions |

|---|

The nitrile group can be selectively reduced to either an aldehyde or a primary amine, depending on the reducing agent employed. wikipedia.orgyoutube.com The reduction to an aldehyde, 6-methoxyquinoline-4-carbaldehyde, can be accomplished using diisobutylaluminium hydride (DIBAL-H). wikipedia.orgyoutube.com This reagent allows for the partial reduction of the nitrile to an imine intermediate, which is then hydrolyzed upon aqueous workup to yield the aldehyde. wikipedia.org

For the synthesis of the corresponding primary amine, (6-methoxyquinolin-4-yl)methanamine, a more powerful reducing agent such as lithium aluminum hydride (LAH) is typically used. youtube.comorganic-chemistry.org Alternatively, catalytic hydrogenation using reagents like Raney nickel or platinum dioxide can also effect the reduction of the nitrile to the primary amine. wikipedia.org

Table 2: Reduction of this compound

| Product | Reducing Agent | Reference |

|---|---|---|

| 6-Methoxyquinoline-4-carbaldehyde | Diisobutylaluminium hydride (DIBAL-H) | wikipedia.orgyoutube.com |

The carboxamide and aldehyde derivatives obtained from the nitrile serve as valuable intermediates for further synthetic modifications. For instance, 4-hydroxy-7-methoxyquinoline-6-carboxamide (B3136502) can undergo demethylation using boron tribromide (BBr₃) to convert the methoxy (B1213986) group to a hydroxyl group, which can then be further functionalized.

The aldehyde, 6-methoxyquinoline-4-carbaldehyde, is a precursor for various reactions. For example, it has been used in the synthesis of triarylmethanes through Friedel–Crafts alkylation reactions with arenes and heteroarenes, catalyzed by silica-sulfuric acid. rsc.org

Substitution and Modification Reactions on the Quinoline (B57606) Ring System

The quinoline ring of this compound is susceptible to both nucleophilic and electrophilic substitution reactions, allowing for the introduction of additional functional groups.

The quinoline ring system can undergo nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or when a good leaving group is present. nih.govmdpi.com In the case of quinoline derivatives, halogen atoms at the 2- and 4-positions are generally reactive towards nucleophiles. arsdcollege.ac.in While this compound itself does not have a leaving group at an activated position, related chloroquinoline derivatives readily undergo substitution. mdpi.com For example, the chlorine atom at the C4 position in 4-chloro-8-methylquinolin-2(1H)-one can be displaced by various nucleophiles. mdpi.com This suggests that if a suitable leaving group were present at the 4-position of the 6-methoxyquinoline (B18371) scaffold, it would be susceptible to nucleophilic attack.

In electrophilic substitution reactions, the quinoline ring system is generally attacked on the benzene (B151609) ring rather than the pyridine (B92270) ring. arsdcollege.ac.in The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack. The methoxy group at the 6-position is an activating, ortho-, para-directing group. Therefore, electrophilic substitution on this compound is expected to occur primarily at the 5- and 7-positions of the quinoline ring. Theoretical studies on related methoxyquinoline derivatives have been conducted to understand their nucleophilic and electrophilic nature, which can help predict the outcomes of such reactions. tandfonline.com

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-Methoxyquinoline-4-carboxamide |

| 6-Methoxyquinoline-4-carbaldehyde |

| (6-Methoxyquinolin-4-yl)methanamine |

| 4-Hydroxy-7-methoxyquinoline-6-carboxamide |

| Boron tribromide |

| Diisobutylaluminium hydride |

| Lithium aluminum hydride |

| Raney nickel |

| Platinum dioxide |

| 4-Chloro-8-methylquinolin-2(1H)-one |

Palladium-Catalyzed C-C Cross-Coupling Reactions (Boronic Esters)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. libretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid or boronic ester, with an organic halide or triflate. libretexts.orgyoutube.com For a molecule like this compound to directly participate as the electrophilic partner in a Suzuki coupling, it would generally require the presence of a suitable leaving group, such as a halogen (Br, I) or a triflate (OTf), at the desired position of coupling.

While direct coupling at a C-H position or replacement of the cyano group is not standard for the Suzuki reaction, a common strategy involves the use of a halogenated precursor, for example, a chloro- or bromo-substituted 6-methoxyquinoline. The reaction proceeds via a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the quinoline-halide bond, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Various boronic esters, such as those derived from pinacol (B44631) or neopentyl glycol, are often employed due to their stability and ease of handling compared to boronic acids. researchgate.net

Below is a representative table of conditions for Suzuki-Miyaura couplings performed on halo-quinoline scaffolds, which illustrates the general parameters applicable for such transformations.

| Quinoline Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 6-Bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 81 | acs.org |

| 5-Bromo-8-methoxyquinoline | 4-(Trifluoromethoxy)phenylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Toluene/EtOH/H₂O | 75 | acs.org |

| DNA-conjugated Aryl Iodide | Phenyl boronic acid | Na₂PdCl₄/sSPhos | K₂CO₃ | H₂O/ACN | Good to Excellent | frontiersin.org |

Functionalization Involving the Methoxy Group and Other Positions

Regioselective Functionalization through C-H Activation

Direct C-H activation offers a powerful and atom-economical method for functionalizing heterocyclic scaffolds without the need for pre-installed leaving groups. nih.govmdpi.com For this compound, the electronic properties of the ring system dictate the most likely sites for C-H activation. The quinoline nitrogen and the C4-cyano group are electron-withdrawing, deactivating the pyridine ring, while the C6-methoxy group is electron-donating, activating the benzene ring.

This electronic push-pull dynamic makes the C5 and C7 positions on the carbocyclic ring particularly susceptible to electrophilic attack and metalation. Conversely, transition metal-catalyzed reactions can be directed to specific positions depending on the catalyst and directing groups used. For instance, iridium-catalyzed C-H silylation of 6-methoxyquinoline has been shown to selectively occur at the C3 position. The development of methods for the site-selective functionalization of the six-membered ring in fused heterocyclic systems remains a significant challenge due to the generally higher reactivity of the five-membered ring in related systems. mdpi.com

| Substrate | Reaction Type | Catalyst/Reagent | Position Functionalized | Product | Reference |

|---|---|---|---|---|---|

| N-methyl 7-azaindole (B17877) N-oxide | C6 Arylation | Pd(OAc)₂/DavePhos | C6 | 6-Aryl-7-azaindole | mdpi.com |

| 2,1,3-Benzothiadiazole | C4/C7 Arylation | Pd(OAc)₂/PCy₃·HBF₄ | C4/C7 | 4,7-Diaryl-2,1,3-benzothiadiazole | mdpi.com |

Oxidation and Reduction Pathways of the Quinoline Core

Oxidation: The quinoline core can undergo oxidation at several positions. A common transformation is the oxidation of the ring nitrogen to form the corresponding N-oxide using reagents like m-CPBA or H₂O₂. The N-oxide can then facilitate further functionalization. Additionally, enzymatic oxidation provides a regioselective route to hydroxylated derivatives. rsc.org For example, quinoline oxidoreductases, which are often molybdenum-containing enzymes, can catalyze the oxidation of the C2 position to yield a 2-oxo-1,2-dihydroquinoline (a quinolinone). rsc.orgnih.gov This transformation proceeds through nucleophilic attack on the C2 carbon followed by hydride transfer. rsc.org Given this precedent, the pyridine ring of this compound is a likely site for such oxidative reactions.

Reduction: The quinoline scaffold can be selectively hydrogenated across either the pyridine ring or the benzene ring, depending on the catalytic system employed. rsc.org

Hydrogenation of the Pyridine Ring: Catalytic hydrogenation using various transition metals like ruthenium, iridium, or cobalt typically reduces the N-heterocyclic ring, yielding 1,2,3,4-tetrahydroquinoline (B108954) derivatives. cuni.czpku.edu.cnacs.org This is the more common outcome. Chiral phosphine-free ruthenium catalysts have been shown to be highly effective for this transformation, achieving excellent enantioselectivity. pku.edu.cnacs.org The mechanism can proceed through a stepwise transfer of H⁺/H⁻. acs.org

Hydrogenation of the Carbocyclic Ring: Less commonly, specific catalysts can direct hydrogenation to the benzene portion of the scaffold. A notable example is the use of a Ru(η³-methallyl)₂(cod)–PhTRAP catalyst system, which selectively reduces the carbocyclic ring of quinolines to furnish 5,6,7,8-tetrahydroquinoline (B84679) derivatives. rsc.org

| Reaction | Catalyst System | Product Type | Substrate Scope | Reference |

|---|---|---|---|---|

| Pyridine Ring Hydrogenation | Cationic η⁶-arene–N-tosylethylenediamine–Ru(II) | 1,2,3,4-Tetrahydroquinolines | 2-Alkyl, 2-Aryl, 2,3-Disubstituted Quinolines | acs.org |

| Pyridine Ring Hydrogenation | [Ir(cod)Cl]₂/MeO-BiPhep/I₂ | 1,2,3,4-Tetrahydroquinolines | 2-Substituted, 2,3-Disubstituted Quinolines | thieme-connect.com |

| Pyridine Ring Hydrogenation | Co-Graphene Composites | 1,2,3,4-Tetrahydroquinolines | Substituted Quinolines | cuni.cz |

| Carbocyclic Ring Hydrogenation | Ru(η³-methallyl)₂(cod)–PhTRAP | 5,6,7,8-Tetrahydroquinolines | 8-Substituted Quinolines | rsc.org |

Derivatization at Peripheral Positions of the Quinoline Scaffold

Beyond the transformations already discussed, the this compound scaffold can be modified at its other peripheral positions (C2, C3, C5, C7, C8). These derivatizations often rely on multi-step synthetic sequences.

A common approach involves the regioselective introduction of a halogen atom onto the quinoline ring, which then serves as a handle for subsequent cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira couplings. For example, bromination can be directed to specific positions depending on the reaction conditions, and the resulting bromo-quinoline can be coupled with a wide array of partners.

Furthermore, the existing methoxy group at the C6 position is itself a site for potential derivatization. Cleavage of the methyl ether, typically with strong acids like HBr or Lewis acids like BBr₃, would yield the corresponding 6-hydroxyquinoline (B46185) derivative. This phenol (B47542) can then be engaged in a variety of reactions, including O-alkylation, O-acylation, or conversion to a triflate for further cross-coupling, thus greatly expanding the synthetic utility of the original scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Structure Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation at various frequencies. The FT-IR spectrum of a related compound, 3-chloro-4-methoxybenzaldehyde, shows characteristic bands that can be compared to those expected for 6-methoxyquinoline-4-carbonitrile. For instance, the presence of a methoxy (B1213986) group is typically indicated by specific stretching and bending vibrations. nih.gov The analysis of various compounds using FT-IR allows for the identification of impurities, by-products, and contaminants. nih.gov The technique is recognized as a fundamental identification method capable of distinguishing compounds with minor structural differences. nih.gov

A study on 2-chloroquinoline-3-carboxaldehyde, a structurally similar compound, involved the comparison of experimental and theoretical FT-IR spectra to assign vibrational modes. nih.gov This comparative approach, often utilizing computational methods like Density Functional Theory (DFT), enhances the accuracy of spectral interpretation. nih.gov For example, in the analysis of another molecule, an infrared doublet observed near 1700 cm⁻¹ was attributed to Fermi resonance between a C=O stretching fundamental and a combination of other vibrations. nih.gov Such detailed analyses are crucial for accurately assigning the vibrational bands in the spectrum of this compound.

Interactive Data Table: Representative FT-IR Data

| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C≡N (Nitrile) | Stretching | 2260 - 2240 |

| C=N (in Quinoline) | Stretching | 1620 - 1550 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-O-C (Methoxy) | Asymmetric Stretching | 1275 - 1200 |

| C-O-C (Methoxy) | Symmetric Stretching | 1075 - 1020 |

| C-H (Aromatic) | Bending (Out-of-plane) | 900 - 675 |

Fourier Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR by detecting vibrational modes that are Raman active. This technique is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. For related benzaldehyde (B42025) derivatives, FT-Raman spectroscopy has been used to obtain a complete vibrational assignment in conjunction with FT-IR data and theoretical calculations. nih.gov The combination of both FT-IR and FT-Raman allows for a more comprehensive understanding of the molecular vibrations. nih.govscispace.com

To achieve a precise assignment of vibrational modes, experimental FT-IR and FT-Raman data are often compared with theoretical frequencies calculated using quantum chemical methods, such as Density Functional Theory (DFT) with basis sets like 6-311++G(d,p). nih.gov This comparison helps to resolve ambiguities in spectral interpretation and provides a deeper understanding of the molecule's vibrational behavior. mdpi.com For instance, in the study of 2-chloroquinoline-3-carboxaldehyde, the vibrational frequencies were scaled to compensate for systematic errors in the theoretical calculations, leading to a good correlation between experimental and computed data. nih.gov Such a rigorous approach is essential for the accurate structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity and spatial arrangement of atoms in a molecule.

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and proximity to other atoms. The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the quinoline (B57606) ring system and the methoxy group. For comparison, the ¹H NMR spectrum of the related compound 6-methoxy-4-phenylquinoline shows a singlet for the methoxy protons around 3.80 ppm. rsc.org The aromatic protons of the quinoline ring typically appear in the downfield region of the spectrum, with their chemical shifts and coupling patterns providing information about their positions on the ring. rsc.orgresearchgate.net

Interactive Data Table: Representative ¹H NMR Data for a 6-Methoxyquinoline (B18371) Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.8 | d | ~4.4 |

| H-8 | ~8.0 | d | ~9.2 |

| H-5 | ~7.4 | dd | ~9.2, 2.8 |

| H-3 | ~7.3 | d | ~4.4 |

| H-7 | ~7.1 | d | ~2.8 |

| OCH₃ | ~3.8 | s | - |

Note: Data is based on 6-methoxy-4-phenylquinoline and serves as a representative example. Actual values for this compound may vary.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and chemical environment. For instance, the carbon atom of the nitrile group (C≡N) would be expected to appear in a characteristic downfield region. The carbons of the quinoline ring and the methoxy group would also have predictable chemical shifts based on data from similar structures. rsc.orgchemicalbook.com For example, in 6-methoxy-4-phenylquinoline, the methoxy carbon appears at approximately 55.4 ppm, while the aromatic carbons resonate between 103 and 158 ppm. rsc.org

Interactive Data Table: Representative ¹³C NMR Data for a 6-Methoxyquinoline Derivative

| Carbon Atom | Chemical Shift (δ, ppm) |

| C4 (attached to CN) | ~140-150 |

| C≡N | ~115-125 |

| C6 (attached to OCH₃) | ~155-160 |

| Other Aromatic Carbons | ~100-150 |

| OCH₃ | ~55 |

Note: Data is based on related 6-methoxyquinoline structures and serves as a representative example. Actual values for this compound may vary.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light.

The UV-Vis spectrum of this compound is characterized by electronic transitions within the aromatic quinoline system. Generally, quinoline and its derivatives exhibit absorption bands corresponding to π→π* and n→π* transitions. researchgate.net The π→π* transitions, which are typically more intense, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. masterorganicchemistry.com The n→π* transitions, which are generally weaker, involve the promotion of an electron from a non-bonding orbital (e.g., the lone pair on the nitrogen atom) to an antibonding π* orbital. masterorganicchemistry.com The presence of the methoxy and nitrile substituents will influence the energy and intensity of these transitions, causing shifts in the absorption maxima compared to unsubstituted quinoline.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to calculate the excited states of molecules and simulate their electronic absorption spectra. mdpi.comarxiv.org This theoretical approach can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. cnr.it By comparing the TD-DFT simulated spectrum of this compound with the experimental UV-Vis spectrum, a detailed assignment of the observed electronic transitions can be achieved. mdpi.com TD-DFT calculations can help to distinguish between different π→π* and n→π* transitions and understand how the molecular orbitals are involved in each excitation. ohio-state.edu

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula of this compound is C₁₁H₈N₂O, with a molecular weight of approximately 184.197 g/mol . lookchem.com

In a mass spectrometer, this compound would be ionized, often forming a molecular ion (M⁺•). The exact mass of this ion can be measured with high-resolution mass spectrometry, confirming the elemental composition. nih.gov Subsequent fragmentation of the molecular ion provides structural information. For quinoline derivatives, a common fragmentation pathway involves the loss of a hydrogen cyanide (HCN) molecule. rsc.org Other expected fragmentation patterns for this compound could include the loss of a methyl radical (•CH₃) from the methoxy group or the loss of carbon monoxide (CO). The analysis of these fragment ions helps to piece together the structure of the original molecule.

Computational and Theoretical Investigations of 6 Methoxyquinoline 4 Carbonitrile

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are pivotal in understanding the electronic structure and properties of molecules like 6-methoxyquinoline-4-carbonitrile. These computational methods provide insights that complement experimental findings.

Density Functional Theory (DFT) Approaches (B3LYP, Basis Sets)

Density Functional Theory (DFT) has become a primary tool for computational studies of molecular systems due to its favorable balance of accuracy and computational cost. mdpi.comjmchemsci.com The B3LYP functional, a hybrid functional, is frequently employed for its effectiveness in reactivity research and in determining electronic and thermochemical properties. mdpi.comresearchgate.net This functional, combined with various basis sets, allows for the calculation of optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.netnih.govresearchgate.net

Commonly used basis sets with B3LYP for molecules of this type include the Pople-style basis sets, such as 6-31G(d), 6-311G(d,p), and 6-311+G**. mdpi.comresearchgate.netnih.gov The choice of basis set is crucial; for instance, adding polarization functions (e.g., (d)) and diffuse functions (e.g., +) can improve the accuracy of the calculations, especially for systems with heteroatoms and for describing non-covalent interactions. gaussian.comuni-rostock.de For instance, the 6-311G(d,p) basis set has been successfully used for geometry optimization and investigating the electronic properties of related quinoline (B57606) derivatives. mdpi.com Theoretical calculations using the B3LYP method with the 6-311G(d,p) basis set have been performed to determine properties such as HOMO-LUMO energy gaps, total energy, and dipole moments. epstem.net

Ab Initio Methods for Geometry Optimization and Frequencies

Ab initio methods, which are based on first principles without the use of empirical parameters, are also utilized for high-accuracy calculations. scispace.com The Hartree-Fock (HF) method is a fundamental ab initio approach, often used as a starting point for more advanced calculations. tandfonline.comoatext.com Geometry optimization using ab initio methods aims to find the lowest energy conformation of a molecule by systematically adjusting its geometric parameters. wayne.eduarxiv.org

Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra of the molecule. nih.govoatext.com These calculated frequencies can be compared with experimental spectroscopic data to validate the computational model. researchgate.net

Semi-Empirical Methods for Molecular Property Prediction

Semi-empirical methods offer a computationally less expensive alternative to ab initio and DFT methods, making them suitable for preliminary investigations of large molecular systems. mpg.denumberanalytics.comwikipedia.org These methods simplify the Hartree-Fock formalism by neglecting certain integrals and introducing parameters derived from experimental data. wikipedia.orgresearchgate.net Methods like AM1 and PM3 are examples of semi-empirical approaches that can be used to predict molecular properties such as heats of formation and dipole moments. wikipedia.org While less accurate than higher-level methods, they can provide valuable qualitative insights into the electronic structure and properties of molecules, guiding further experimental and theoretical work. numberanalytics.comresearchgate.net

Molecular Structure and Conformation Analysis

The three-dimensional structure of this compound is crucial for understanding its chemical reactivity and biological activity. Computational methods are instrumental in determining its preferred conformation and detailed geometric parameters.

Optimized Molecular Geometries and Conformational Stability

Computational chemists use geometry optimization to find the most stable three-dimensional arrangement of atoms in a molecule. wayne.eduarxiv.org For this compound, this involves finding the conformation with the lowest potential energy. Different conformers, which are isomers that can be interconverted by rotation about single bonds, may exist. eurjchem.com Theoretical calculations can identify the most stable conformer by comparing the energies of different optimized geometries. researchgate.net The optimized molecular structure of related quinoline derivatives has been determined using methods like DFT with the B3LYP functional and the 6-311G basis set. researchgate.net

Bond Lengths, Bond Angles, and Dihedral Angles

Once the optimized geometry is obtained, detailed information about the molecule's internal coordinates can be extracted. This includes bond lengths (the distances between bonded atoms), bond angles (the angles between adjacent bonds), and dihedral angles (the angles between two planes defined by three atoms each). researchgate.net These parameters provide a precise description of the molecular structure. For example, in related heterocyclic compounds, theoretical calculations have been used to determine these geometric parameters and compare them with experimental data where available. tandfonline.comresearchgate.net

Below is a hypothetical table of selected calculated bond lengths and angles for this compound, which would typically be generated from the output of a computational chemistry software package.

Table 1: Calculated Geometrical Parameters for this compound

| Parameter | Atom(s) Involved | Value (Å or °) |

| Bond Lengths (Å) | ||

| C-C (aromatic) | ~1.39 - 1.42 | |

| C-N (quinoline) | ~1.32 - 1.38 | |

| C-C (nitrile) | ~1.45 | |

| C≡N | ~1.15 | |

| C-O (methoxy) | ~1.36 | |

| O-CH3 | ~1.43 | |

| Bond Angles (°) | ||

| C-C-C (in ring) | ~118 - 122 | |

| C-N-C (in ring) | ~117 | |

| C-C-CN | ~120 | |

| C-O-C | ~118 | |

| Dihedral Angles (°) | ||

| C-C-O-C | ~0 or ~180 |

Note: The values in this table are approximate and intended for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.

Electronic Properties and Reactivity Descriptors

The electronic properties and reactivity of a molecule are dictated by the distribution of its electrons. Computational methods allow for the calculation of various descriptors that quantify these characteristics.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wisc.edu

A theoretical study on this compound would calculate the energies of these orbitals. The energy of the HOMO is related to the ionization potential, indicating the ease of removing an electron. A higher HOMO energy suggests a better electron donor. The energy of the LUMO is related to the electron affinity, indicating the ability to accept an electron. A lower LUMO energy suggests a better electron acceptor. wikipedia.org For instance, a computational analysis of a related compound, 3,6,8-trimethoxyquinoline, was used to investigate its frontier molecular orbitals to understand its chemical activity. tandfonline.com

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound Specific calculated data for this compound is not available in the searched literature. The table below is a template for how such data would be presented.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | [data not available] | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | [data not available] | Energy of the Lowest Unoccupied Molecular Orbital |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule. It plots the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). tandfonline.com

In an MEP map, different colors signify different potential values. Typically, red indicates regions of most negative electrostatic potential, which are susceptible to electrophilic attack. Blue indicates regions of most positive electrostatic potential, prone to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential. tandfonline.com For this compound, an MEP analysis would likely show a negative potential (red) around the nitrogen atom of the quinoline ring and the oxygen of the methoxy (B1213986) group due to their lone pairs of electrons. A positive potential (blue) might be expected around the hydrogen atoms. Such maps are invaluable for predicting how the molecule might interact with other reagents or biological targets. sigmaaldrich.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure of a molecule. wikipedia.org It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, which reveal stabilizing delocalization effects known as hyperconjugation. nih.gov

Conceptual Density Functional Theory (DFT) provides a set of global reactivity descriptors that quantify a molecule's stability and reactivity. These are calculated using the energies of the HOMO and LUMO. researchgate.net

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. nih.gov A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η) : Hardness is a measure of resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," and those with a small gap are "soft." nih.gov

Chemical Softness (S) : Softness is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability. nih.gov

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons, acting as an electrophile. It is defined as ω = μ² / (2η). researchgate.net A higher electrophilicity index points to a more powerful electrophile. faccts.de

Table 2: Hypothetical Global Reactivity Descriptors for this compound Specific calculated data for this compound is not available in the searched literature. The table below is a template for how such data would be presented.

| Descriptor | Formula | Value | Unit |

|---|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | [data not available] | eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | [data not available] | eV |

| Chemical Softness (S) | 1 / η | [data not available] | eV⁻¹ |

The energy gap (ΔE = ELUMO - EHOMO) between the HOMO and LUMO is a critical descriptor of chemical reactivity and kinetic stability. nih.gov A large energy gap implies high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and less stable, as electrons can be more easily transferred to a higher energy state. nih.gov The magnitude of the HOMO-LUMO gap is therefore a simple but powerful indicator of a molecule's potential chemical behavior.

Spectroscopic Parameter Prediction and Simulation

Computational methods can also predict spectroscopic properties, such as vibrational frequencies (Infrared and Raman), and electronic transitions (UV-Visible). These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the interpretation of experimental results. For related quinoline derivatives, spectroscopic characterization has been used to understand the influence of different substituents on the electronic absorption bands. researchgate.net A computational study on this compound would involve geometry optimization followed by frequency calculations to predict its vibrational modes and simulation of its UV-Vis spectrum to identify key electronic transitions.

Computational Vibrational Frequency Analysis

Computational vibrational frequency analysis is a powerful theoretical method used to predict the infrared (IR) and Raman spectra of a molecule. This analysis calculates the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks in experimental spectra. By using methods like Density Functional Theory (DFT), researchers can obtain a set of vibrational frequencies and their corresponding intensities. scirp.orgnih.gov These theoretical spectra are invaluable for interpreting and assigning the vibrational modes observed in experimental data. scirp.org

For quinoline and its derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31+G(d,p)), have been successfully employed to compute vibrational spectra. scirp.orgnih.gov A comparison between the calculated and experimental frequencies allows for a detailed assignment of the vibrational modes, including stretching, bending, and torsional motions of the molecular framework. nih.gov

However, a specific computational vibrational frequency analysis for this compound has not been found in the reviewed scientific literature. An illustrative table of what such an analysis would provide is included below.

Illustrative Table: Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity |

|---|---|---|

| C≡N stretch | Data not available | Data not available |

| C-H stretch (aromatic) | Data not available | Data not available |

| C-O-C stretch (methoxy) | Data not available | Data not available |

| Ring deformation | Data not available | Data not available |

Simulation of NMR Chemical Shifts using GIAO

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the calculation of nuclear magnetic resonance (NMR) shielding tensors. worktribe.comgaussian.com When combined with DFT, the GIAO method can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. worktribe.com This computational tool is crucial for the structural elucidation of newly synthesized compounds, as it aids in the assignment of experimental NMR signals. worktribe.com

Studies on various quinoline derivatives have demonstrated that GIAO/DFT calculations can produce theoretical chemical shifts that show excellent correlation with experimental data. worktribe.com This allows for the confident assignment of complex spectra and the identification of different isomers or conformers. worktribe.com

Despite the utility of this method, specific GIAO-simulated NMR chemical shift data for this compound are not available in the current body of scientific literature. An illustrative table is provided to show the typical format of such data.

Illustrative Table: Simulated NMR Chemical Shifts

| Atom | Calculated Chemical Shift (ppm) |

|---|---|

| ¹H (methoxy) | Data not available |

| ¹³C (cyano) | Data not available |

| ¹³C (C4-position) | Data not available |

| ¹³C (C6-position) | Data not available |

Prediction of Electronic Absorption Spectra via TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is a prominent computational method for investigating the electronic excited states of molecules. rsc.orgrsc.orgresearchgate.net It is used to calculate the electronic absorption spectra (UV-Vis spectra) by determining the energies of electronic transitions and their corresponding oscillator strengths. rsc.orgrsc.org These calculations provide insight into the nature of the electronic transitions, such as π→π* or n→π* transitions, and can predict the maximum absorption wavelengths (λmax). rsc.orgresearchgate.net

For quinoline derivatives, TD-DFT has been successfully applied to interpret their UV-Vis spectra, showing good agreement between theoretical and experimental data, especially when solvent effects are considered using models like the Polarizable Continuum Model (PCM). rsc.orgresearchgate.netisc.ac

A detailed TD-DFT analysis of the electronic absorption spectrum for this compound is not present in the currently available literature. The table below illustrates the kind of information that would be obtained from such a study.

Illustrative Table: Predicted Electronic Absorption Spectra Data

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | Data not available | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available | Data not available |

| S₀ → S₃ | Data not available | Data not available | Data not available |

Mechanistic and Energetic Studies of Chemical Reactions

Kinetic and Thermodynamic Aspects of Reactions

Computational chemistry provides essential tools for exploring the kinetic and thermodynamic aspects of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to determine key parameters such as reaction enthalpies, Gibbs free energies, and activation energies. These calculations help in understanding the feasibility and spontaneity of a reaction under specific conditions.

However, specific kinetic and thermodynamic studies on reactions involving this compound have not been reported in the surveyed literature.

Transition State Analysis and Energy Barriers

The analysis of transition states is a cornerstone of computational reaction mechanism studies. A transition state represents the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. nih.govmit.edu The energy difference between the reactants and the transition state defines the activation energy barrier, which is a critical factor in determining the reaction rate. nih.gov

Computational methods, such as DFT, are used to locate and characterize transition state structures, often confirmed by the presence of a single imaginary vibrational frequency. nih.gov Such analyses have been performed for various reactions of quinolines, including enzymatic oxidation and C-H functionalization, providing deep mechanistic insights. nih.govrsc.org

A search of the available literature did not yield any studies on the transition state analysis or energy barriers for reactions specifically involving this compound.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. nih.gov Computational methods are instrumental in the design and evaluation of new NLO materials by predicting their NLO properties, such as polarizability (α) and first-order hyperpolarizability (β). nottingham.ac.ukresearchgate.netnih.gov Large hyperpolarizability values are indicative of a strong NLO response. researchgate.net

Quinoline derivatives have been identified as promising candidates for NLO materials due to their extended π-conjugated systems, which can be tailored by introducing electron-donating and electron-withdrawing groups to enhance intramolecular charge transfer. nih.govresearchgate.net Theoretical studies on various quinoline-based compounds have shown that they can possess significant NLO properties. nih.govnottingham.ac.ukmdpi.com

As of now, there are no specific computational or experimental investigations into the non-linear optical properties of this compound reported in the scientific literature. An illustrative table of NLO properties is shown below.

Illustrative Table: Calculated Non-Linear Optical Properties

| Property | Value (a.u.) |

|---|---|

| Dipole Moment (μ) | Data not available |

| Mean Polarizability (α) | Data not available |

| First Hyperpolarizability (β) | Data not available |

Role As a Key Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor in Multi-Step Organic Synthesis Schemes

The utility of a chemical precursor is defined by its ability to undergo transformations into various other functional groups in a predictable manner. The nitrile group (C≡N) of 6-Methoxyquinoline-4-carbonitrile is an exceptionally versatile functional handle, capable of being converted into several other key groups, making it an ideal starting point for multi-step syntheses. lboro.ac.uk This versatility allows for intricate molecular editing, where the nitrile group can be strategically modified at different stages of a synthetic sequence. acs.orgresearchgate.netresearchgate.net

The primary transformations of the nitrile moiety that underscore its role as a precursor include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (6-methoxyquinoline-4-carboxylic acid). This transformation is fundamental, as carboxylic acids are themselves versatile intermediates for creating esters, amides, and acid chlorides.

Reduction: The nitrile group can be reduced to a primary amine ( (6-methoxyquinolin-4-yl)methanamine). This conversion opens the door to a host of reactions, including amide bond formation, alkylation, and the synthesis of various nitrogen-containing heterocycles.

Nucleophilic Addition: The electrophilic carbon atom of the nitrile is susceptible to attack by organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.

These transformations are central to its role as a precursor, allowing chemists to build out molecular complexity from a stable, readily available starting material.

Table 1: Key Functional Group Interconversions of the Nitrile Moiety

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Significance |

|---|---|---|---|

| Nitrile (R-CN) | H₃O⁺ or OH⁻, heat | Carboxylic Acid (R-COOH) | Access to esters, amides, acid halides |

| Nitrile (R-CN) | LiAlH₄ or H₂/Catalyst | Primary Amine (R-CH₂NH₂) | Access to amides, sulfonamides, imines |

This table illustrates general transformations applicable to the nitrile group of this compound. lboro.ac.uksmolecule.comiucr.org

Building Block for Diverse Quinoline (B57606) Analogs and Derivatives

As a building block, this compound provides the core quinoline structure, which can be further decorated to produce a library of analogs. The functionalization of the quinoline ring system is a well-established strategy in drug design and materials science. mdpi.com The nitrile at the C4 position is key to this diversity. For instance, the conversion of the nitrile to an amino or carboxylic acid group allows for the attachment of various side chains and other molecular scaffolds. lboro.ac.uk

Research on related quinoline-3-carbonitriles has demonstrated that the nitrile and chloro groups on the quinoline ring can be readily converted into amino groups, phosphazenes, and tetrazoles, highlighting the synthetic potential of the cyano-quinoline scaffold. dtu.dk These transformations enable the synthesis of a wide array of derivatives, including those with enhanced biological activity. researchgate.netnih.gov The strategic placement of the methoxy (B1213986) group at C6 further influences the electronic properties and potential biological interactions of the resulting analogs. nih.gov

Applications in the Synthesis of Value-Added Chemical Scaffolds

The true value of this compound as an intermediate is realized in its application toward the synthesis of high-value chemical scaffolds, particularly those with pharmaceutical relevance. mdpi.com Quinoline derivatives are known to possess a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties. researchgate.net

A significant area of application is in the development of P-glycoprotein (P-gp) inhibitors, which are compounds that can help overcome multidrug resistance in cancer chemotherapy. Studies have shown that a series of 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives act as potent P-gp inhibitors. These value-added compounds can be synthesized from p-anisidine (B42471) via the Doebner reaction. Critically, the 6-methoxyquinoline-4-carboxylic acid core of these inhibitors could potentially be accessed through the hydrolysis of this compound, positioning it as a key precursor in this important therapeutic area.

Table 2: Examples of Synthesized 6-Methoxy-2-arylquinoline-4-carboxylic Acid Derivatives

| Aryl Substituent | Reaction | Yield | Reference |

|---|---|---|---|

| Phenyl | Doebner Reaction | 23% | |

| 4-Fluorophenyl | Doebner Reaction | 13% |

This table showcases derivatives based on the 6-methoxyquinoline-4-carboxylic acid scaffold, a structure accessible from this compound via hydrolysis.

Computational Insights into Degradation and Revalorization Pathways

Computational chemistry offers powerful tools to understand the intrinsic properties and reactivity of molecules, providing insights that can guide their synthesis and application. Density Functional Theory (DFT) calculations performed on quinoline-4-carbonitrile (B1295981) (Q4CN) have provided valuable information about its electronic structure and intermolecular interactions. mdpi.com

These studies reveal that the nitrogen atom of the pyridine (B92270) ring (Npy) is the primary site for halogen bonding, a type of non-covalent interaction crucial in crystal engineering. mdpi.com The calculations confirmed that the position of the cyano group significantly influences the electron-donating ability of the pyridine nitrogen. Specifically, the cyano group at the C4 position makes the Npy a slightly weaker electron donor compared to when the group is at the C6 position. mdpi.com This insight is critical for predicting how this compound will interact with other molecules, which can inform the design of cocrystals or synthetic reaction conditions.

While specific computational studies on the environmental degradation or chemical revalorization of this compound are not widely available, research on the parent quinoline molecule shows that biodegradation is a key environmental fate. Microbial degradation pathways often initiate with hydroxylation of the quinoline ring, followed by ring cleavage. Understanding the electronic properties of substituted quinolines through computational analysis is a critical first step in predicting their environmental behavior and designing potential pathways for their revalorization into other useful chemicals.

Future Directions and Emerging Research Opportunities

Exploration of New Reactivity Profiles and Catalytic Transformations

The nitrile and methoxy (B1213986) functionalities, along with the quinoline (B57606) core, provide 6-methoxyquinoline-4-carbonitrile with a rich and varied reactivity profile that is yet to be fully explored. Future research will likely delve into novel catalytic transformations that selectively functionalize the quinoline ring. Transition-metal-catalyzed C-H bond activation, for example, represents a powerful tool for introducing new substituents with high precision and efficiency, avoiding the need for pre-functionalized starting materials. nih.gov The development of enantioselective catalytic methods will also be crucial for accessing chiral derivatives with specific biological activities. Moreover, investigating the reactivity of the cyano group beyond simple hydrolysis or reduction could open up new avenues for creating complex heterocyclic systems. The exploration of its potential in cycloaddition reactions or as a directing group in catalytic processes could lead to the discovery of novel molecular scaffolds.

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry is becoming an indispensable tool in modern synthetic planning and mechanistic investigation. For this compound, advanced computational modeling can provide deep insights into its electronic structure, reactivity, and intermolecular interactions. mdpi.com Density Functional Theory (DFT) calculations can be employed to predict reaction pathways, transition state energies, and the influence of substituents on reactivity, thereby guiding the rational design of new synthetic methods and catalysts. mdpi.com

High-throughput computational screening can accelerate the discovery of optimal reaction conditions and novel catalysts for the synthesis of this compound and its derivatives. researchgate.net By simulating the interaction of the molecule with various reagents and catalysts, researchers can prioritize experiments, saving time and resources. Furthermore, machine learning algorithms, trained on large datasets of reaction outcomes, have the potential to predict the success of a given transformation with high accuracy, further streamlining the synthetic process. researchgate.net

Integration of this compound Synthesis into Flow Chemistry Systems

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. polimi.itnih.gov The integration of this compound synthesis into continuous flow systems is a promising area for future development. researchgate.net Flow reactors can enable the use of hazardous reagents or extreme reaction conditions with greater control and safety. polimi.it

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.